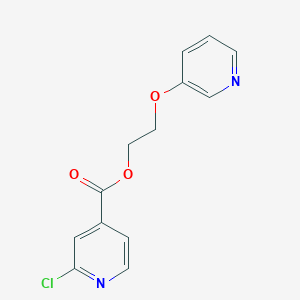

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloropyridine is a halogenated derivative of pyridine with the chemical formula C5H4ClN . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry .

Synthesis Analysis

2-Chloropyridine is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Molecular Structure Analysis

The molecular structure of 2-Chloropyridine consists of a pyridine ring with a chlorine atom attached at the 2nd position .Chemical Reactions Analysis

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced .Physical And Chemical Properties Analysis

2-Chloropyridine is a colorless liquid with a density of 1.2 g/mL . It has a melting point of -46 °C and a boiling point of 166 °C . It is soluble in water .Applications De Recherche Scientifique

Antimicrobial Activities and DNA Interactions

Pyridine derivatives, including those similar to 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate, have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. Additionally, DNA interaction capabilities of these compounds have been analyzed, showing potential for genetic studies or as part of antimicrobial strategies (Ö. Tamer et al., 2018).

Magnetic and Optical Properties in Coordination Complexes

Research on pyridine-based ligands in the synthesis of lanthanide clusters has uncovered materials with significant magnetic and optical properties. These properties make them suitable for applications in materials science, including the development of single-molecule magnets and photoluminescent materials (Dimitris I. Alexandropoulos et al., 2011).

Catalytic Applications and Organic Synthesis

Compounds structurally related to 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate have been used to facilitate C-H arylation reactions, overcoming the challenge posed by the high Lewis basicity of pyridines. This methodology has expanded the toolkit available for the regioselective modification of pyridines in synthetic chemistry (Adam J. S. Johnston et al., 2016).

Environmental and Material Chemistry

The study of pyridinecarboxylate derivatives has extended into the realm of environmental chemistry and material science, where their extraction and separation capabilities have been explored. These investigations highlight the potential for utilizing these compounds in the recovery and purification of various chemicals, contributing to more efficient and environmentally friendly processes (D. Datta & Sushil Kumar, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHGGIQXYQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)

![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2476550.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)

![7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476562.png)

![Ethyl 4-[(4,5-dimethyl-3-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2476563.png)